molecular formula C24H21F2N3O2S2 B2416509 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1260915-72-7

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2416509
CAS RN: 1260915-72-7
M. Wt: 485.57
InChI Key: CFVLNJBXTAUFCL-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C24H21F2N3O2S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

Thieno[3,2-d]pyrimidine derivatives have been explored for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes involved in the folate pathway critical for DNA synthesis and repair. Such compounds, through their inhibitory action, are primarily investigated for their potential as anticancer and antibacterial agents. For example, compounds synthesized with a thieno[3,2-d]pyrimidine scaffold demonstrated significant potency as dual inhibitors, highlighting the relevance of this structural framework in developing therapeutics targeting cancer and bacterial infections (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Molecular Insights

Research on thieno[3,2-d]pyrimidine derivatives also extends to the understanding of their molecular structure and interactions. Crystallographic studies provide insights into the molecular conformations, intramolecular and intermolecular interactions, which are essential for rational drug design. These structural insights are crucial for designing compounds with improved efficacy and specificity for target enzymes or receptors (Subasri et al., 2017).

Antiviral Potency

Specific derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antiviral activities. Quantum chemical analyses, including molecular docking studies, suggest potential efficacy against viral targets such as SARS-CoV-2 protein. This line of research indicates the applicability of such compounds in addressing viral infections, including COVID-19, by investigating their binding affinities and interactions with viral proteins, thus offering a pathway for the development of novel antiviral drugs (Mary et al., 2020).

Antitumor Activity

The structural framework of thieno[3,2-d]pyrimidines is conducive to modifications yielding compounds with significant antitumor activities. These compounds have been synthesized and evaluated against various human cancer cell lines, demonstrating the potential for developing new anticancer agents. The modification of the core structure allows for the exploration of structure-activity relationships, leading to the identification of derivatives with enhanced potency and selectivity towards cancer cells (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2S2/c1-15(7-8-16-5-3-2-4-6-16)27-21(30)14-33-24-28-20-9-10-32-22(20)23(31)29(24)19-12-17(25)11-18(26)13-19/h2-6,9-13,15H,7-8,14H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVLNJBXTAUFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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